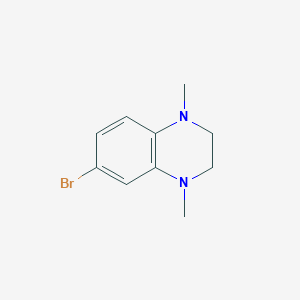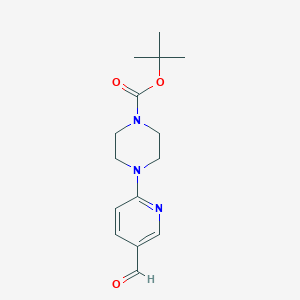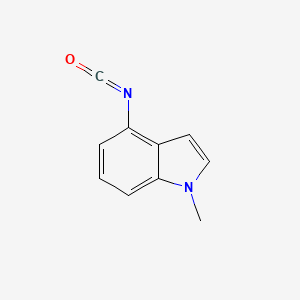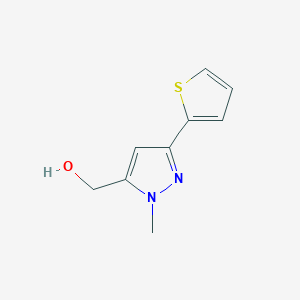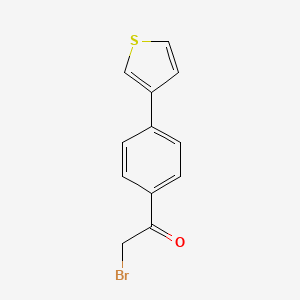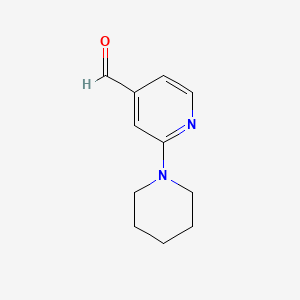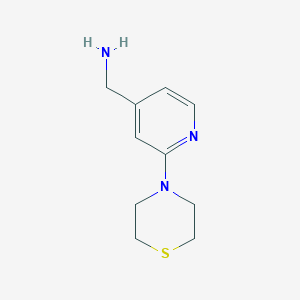
Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Overview
Description
Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate (M7TBC) is an important synthetic intermediate that can be used to synthesize a variety of organic compounds. It is a versatile compound that has attracted much attention in recent years due to its potential applications in pharmaceuticals, agrochemicals and other industries. M7TBC has a unique structure that allows it to interact with a variety of biological molecules, making it an attractive target for further research.
Scientific Research Applications
Synthesis and Chemical Reactions
Facile Synthesis Routes : A general method for synthesizing 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, including derivatives of methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate, has been developed. This method highlights broad functional group tolerance, indicating versatility in chemical synthesis (Sheng, Fan, & Wu, 2014).
Electrochemical Reduction Studies : Research on the electrochemical behavior of various methyl benzothiophene carboxylates, including the study of reduction mechanisms and product formation, has been conducted. These findings are significant in understanding the electrochemical properties of these compounds (Rejňák, Klima, Svoboda, & Ludvík, 2004).
Structural Analysis
- Crystal Structure Investigations : Studies on the crystal structure of methyl benzothiophene carboxylate derivatives have been conducted, providing insights into molecular configurations and stabilizing interactions, essential for understanding the physical and chemical properties of these compounds (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Biological and Pharmacological Research
Potential Biological Activities : Research into the synthesis of benzothiophene derivatives, including methyl benzothiophene carboxylates, has been geared towards exploring their potential as antimicrobial and anti-inflammatory agents. This suggests possible therapeutic applications of these compounds (Narayana, Ashalatha, Raj, & Kumari, 2006).
Antitumor Activity Evaluation : Novel benzothiophene derivatives, including methyl benzothiophene carboxylates, have been synthesized and evaluated for their antitumor properties. This indicates the potential use of these compounds in cancer research and treatment (Queiroz, Calhelha, Vale-Silva, Pinto, & São-José Nascimento, 2009).
Synthesis of Cytotoxic Agents : The synthesis of novel thiophene and benzothiophene derivatives, such as methyl benzothiophene carboxylates, has been focused on producing compounds with anti-proliferative activity, highlighting their potential role in the development of new cancer treatments (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Mechanism of Action
Target of Action
Trifluoromethyl groups are often used in medicinal chemistry to improve the potency and selectivity of drugs .
Mode of Action
Trifluoromethyl groups are known to enhance the lipophilicity of compounds, which can improve their interaction with biological targets .
Biochemical Pathways
Trifluoromethyl groups have been shown to increase the antimalarial response of certain drugs against Plasmodium-resistant strains .
Pharmacokinetics
The presence of a trifluoromethyl group can significantly increase the lipophilicity of a compound, which may influence its adme properties .
Result of Action
Compounds with trifluoromethyl groups have been shown to exhibit enhanced biological activity in various contexts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate. For instance, the presence of a trifluoromethyl group can enhance the stability of a compound under physiological conditions .
Biochemical Analysis
Biochemical Properties
Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate plays a crucial role in various biochemical reactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to the modulation of enzyme activity, either by inhibition or activation. For instance, the compound has been observed to interact with cytochrome P450 enzymes, affecting their catalytic activity. Additionally, it can bind to specific protein pockets, altering their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling proteins. For example, the compound can inhibit the activity of kinases involved in the MAPK/ERK pathway, leading to altered gene expression and cellular responses. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and van der Waals interactions with biomolecules. This can lead to the stabilization of enzyme-substrate complexes or the disruption of protein-protein interactions. Additionally, the compound can act as an allosteric modulator, binding to sites other than the active site of enzymes and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage regimen .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette transporters, which facilitate its movement across cellular membranes. Additionally, the compound can bind to serum proteins, affecting its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall function within the cell .
Properties
IUPAC Name |
methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2S/c1-16-10(15)8-5-6-3-2-4-7(9(6)17-8)11(12,13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONOABLALBFIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594802 | |
| Record name | Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550998-55-5 | |
| Record name | Methyl 7-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550998-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


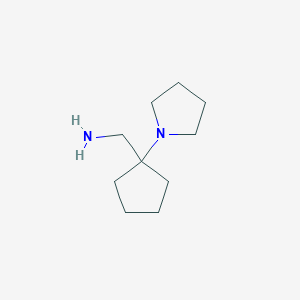
![7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1288060.png)
